2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-5-4-6-15(11-14)24-20(27)13-32-23-25-17-9-10-31-21(17)22(28)26(23)16-7-8-18(29-2)19(12-16)30-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIUFKGTSJHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on synthesized data and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.57 g/mol . The structure includes a thieno[3,2-d]pyrimidine core and a thiadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O4S3 |
| Molecular Weight | 477.57 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is likely mediated through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. However, specific biochemical pathways and molecular targets remain to be fully elucidated. The pharmacokinetic properties (ADME) are currently unknown, limiting our understanding of its bioavailability and systemic effects.
Antimicrobial Activity
Research indicates that derivatives related to thiadiazolopyrimidine structures exhibit notable antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
The compound may exhibit comparable antimicrobial activity due to its structural components that enhance interaction with microbial targets.
Anticancer Potential
Recent studies have explored the potential anticancer effects of similar compounds. The thieno[3,2-d]pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably:
- Compounds related to this scaffold have demonstrated selective cytotoxicity against human tumor cells such as KB and HepG2.
- Structure-activity relationship (SAR) studies reveal that modifications in the side chains significantly affect biological activity.
Case Studies
-
Antitumor Activity : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. Results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics like etoposide.
- Cell Lines Tested : KB (oral cancer), DLD (colorectal cancer), HepG2 (liver cancer).
- Findings : Compounds exhibited IC50 values significantly lower than those of controls.
-
Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common pathogens.
- Microorganisms Tested : Staphylococcus aureus, Candida albicans.
- Results : Compounds showed zone inhibition diameters indicating effective antibacterial action.
Q & A
Q. What are the foundational synthetic strategies for synthesizing this thieno[3,2-d]pyrimidine derivative?
The synthesis typically involves multi-step reactions starting with functionalized thienopyrimidine cores. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring .
- Thioether linkage : Introduction of the thioacetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives and coupling agents like DCC (dicyclohexylcarbodiimide) .
- Functionalization : Substituents (e.g., 3,4-dimethoxyphenyl, m-tolyl) are introduced via Suzuki-Miyaura cross-coupling or alkylation reactions . Critical considerations : Solvent polarity (DMF or THF), temperature control (60–100°C), and purification via column chromatography .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR spectroscopy :
- ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and acetamide NH (δ ~10 ppm) .
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) and thienopyrimidine carbons (δ 100–160 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and S-C (650–750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Pd(PPh₃)₄ for cross-coupling reactions improves efficiency (yields >80% vs. 50% with PdCl₂) .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like hydrolysis .
- By-product analysis : Use TLC or HPLC to monitor reaction progress and adjust stoichiometry .
Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence biological activity in analogs?
| Substituent | Effect on Activity | Example Data |
|---|---|---|
| 3,4-Dimethoxy | Enhanced solubility and kinase inhibition (IC₅₀: 0.8 µM vs. 5.2 µM for nitro analogs) | |
| m-Tolyl | Increased lipophilicity (logP: 3.2 vs. 2.5 for phenyl), improving membrane permeability | |
| Methodological approach : |
- SAR studies : Synthesize analogs with systematic substituent variations.
- Docking simulations : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase) .
Q. How to resolve contradictions in reported enzyme inhibition data across studies?
- Assay standardization :
- Use consistent substrate concentrations (e.g., ATP at 10 µM for kinase assays) .
- Control pH (7.4) and temperature (37°C) to replicate physiological conditions .
- Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinases) .
- Statistical validation : Apply ANOVA to compare replicates and identify outliers .
Key Recommendations for Researchers
- Synthesis : Prioritize Pd-catalyzed cross-coupling for aryl substitutions to achieve >80% yields .
- Characterization : Combine NMR and HRMS to resolve ambiguities in regiochemistry .
- Biological assays : Include positive controls and triplicate measurements to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
